![molecular formula C10H18ClNO3 B2357003 Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2287318-54-9](/img/structure/B2357003.png)

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

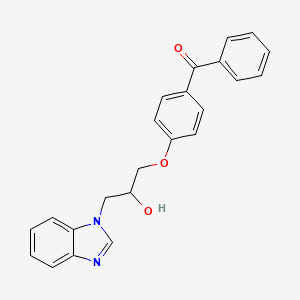

“Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2287318-54-9 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 235.71 . The Inchi Code provides additional information about its molecular structure .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Spirocyclic Compounds : A general procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans, potentially used for preparing other biologically active heterocyclic compounds, has been developed. This includes reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, indicating its role in the synthesis of complex molecular structures (Moskalenko & Boev, 2012).

Crystal Structure Determination : Studies have been conducted to determine the crystal structures of compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, revealing details about their molecular conformations and chiral properties (Wen, 2002).

Chemical Reactions and Properties

Regioselective Cycloaddition : Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been synthesized using regioselective 1,3-dipolar cycloaddition, showcasing the compound's utility in creating diverse chemical structures (Molchanov & Tran, 2013).

Synthesis of Biologically Active Compounds : Research has demonstrated the compound's potential in synthesizing biologically active molecules. For example, its derivatives have been tested for activities like muscarinic agonism, which could be significant in treating conditions like Alzheimer's (Tsukamoto et al., 1995).

Reductive Cleavage and Transformations : The compound has been used in studies involving the reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This involves cleaving the N–O bond in the isoxazolidine ring, forming bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Novel Syntheses and Antiviral Evaluation : New series of derivatives have been synthesized and evaluated for antiviral activity, highlighting the compound's versatility in pharmaceutical research (Apaydın et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRFFCACEHDCMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CCOCC2)NC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)

![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione](/img/no-structure.png)

![1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)